Thieno[3,2-b]thiophene-2-carboxylic acid
Overview
Description
Thieno[3,2-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H4O2S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic structure consisting of two fused thiophene rings.
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene-2-carboxylic acid has been reported to have agonist activity against the GPR35 . GPR35 is a G protein-coupled receptor that is involved in various physiological processes and is considered a potential therapeutic target for several diseases.
Mode of Action
The compound interacts with its target, GPR35, and induces a β-arrestin-biased agonism . This means that it preferentially recruits β-arrestin over stimulating G protein signaling. This bias can lead to different physiological responses compared to balanced or G protein-biased agonists.
Result of Action
The activation of GPR35 by this compound can lead to various molecular and cellular effects, depending on the tissue and cell type. For instance, in immune cells, GPR35 activation can modulate immune responses, while in neurons, it can modulate pain perception .
Safety and Hazards
Thieno[3,2-b]thiophene-2-carboxylic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thieno[3,2-b]thiophene followed by a palladium-catalyzed carbonylation reaction. Another method includes the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions such as the Stille or Suzuki coupling reactions, which are well-suited for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Comparison with Similar Compounds
- Thieno[2,3-b]thiophene-2-carboxylic acid
- Thieno[3,4-b]thiophene-2-carboxylic acid
- Thiophene-2,5-dicarboxylic acid
Comparison: Thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to thieno[2,3-b]thiophene-2-carboxylic acid, it has different electronic characteristics due to the position of the sulfur atoms. Thiophene-2,5-dicarboxylic acid, on the other hand, has two carboxylic acid groups, which can lead to different reactivity and applications .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXSZWCZGKLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349773 | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-27-9 | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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